2-(9H-Carbazole-3-carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-Carbazole-3-carbonyl)benzoic acid is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazole-3-carbonyl)benzoic acid typically involves a Friedel-Crafts acylation reaction. In this process, carbazole reacts with phthalic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction proceeds under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9H-Carbazole-3-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(9H-Carbazole-3-carbonyl)benzoic acid has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Pharmaceuticals: As an intermediate in the synthesis of various pharmaceutical compounds, it plays a role in the development of drugs with potential therapeutic benefits.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of 2-(9H-Carbazole-3-carbonyl)benzoic acid is primarily related to its ability to participate in electron transfer processes. The carbazole moiety can undergo oxidation and reduction, facilitating charge transport in electronic devices. Additionally, the compound’s ability to form stable radicals and its conjugated system contribute to its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(9-Dodecyl-9H-carbazole-3-carbonyl)benzoic acid: Similar in structure but with a dodecyl substituent, enhancing solubility and processability.
5H-Naphtho[2,3-b]carbazole-7,12-dione: Another carbazole derivative with applications in organic electronics.
9-Benzyl-9H-carbazole-3-boronic acid pinacol ester: Used in cross-coupling reactions and as an intermediate in organic synthesis.
Uniqueness
2-(9H-Carbazole-3-carbonyl)benzoic acid stands out due to its specific structural features, which provide a balance between rigidity and flexibility. This balance is crucial for its performance in electronic and photonic applications. Additionally, its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65177-76-6 |
---|---|
Molekularformel |
C20H13NO3 |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
2-(9H-carbazole-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H13NO3/c22-19(14-6-1-2-7-15(14)20(23)24)12-9-10-18-16(11-12)13-5-3-4-8-17(13)21-18/h1-11,21H,(H,23,24) |
InChI-Schlüssel |
PTDBDGDMVKTEJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.